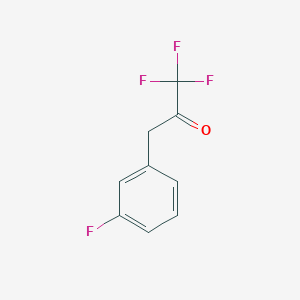

3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone

Description

3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone (C$9$H$5$F$_4$O) is a fluorinated aromatic ketone characterized by a trifluoromethyl group adjacent to the carbonyl and a 3-fluorophenyl substituent. Its structure combines electron-withdrawing fluorine atoms with a phenyl ring, enhancing electrophilicity at the carbonyl center.

Properties

IUPAC Name |

1,1,1-trifluoro-3-(3-fluorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODHAZYEAJMZCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645242 | |

| Record name | 1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-55-8 | |

| Record name | 1,1,1-Trifluoro-3-(3-fluorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 3-fluorobenzaldehyde with trifluoroacetone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of 3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone serves as a crucial building block in drug discovery. Its incorporation into pharmaceutical compounds can enhance metabolic stability and binding affinity to target receptors. Research indicates its potential in:

- Anticancer Agents : Compounds derived from this structure exhibit significant activity against various cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone showed potent cytotoxic effects on breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Agrochemicals

The compound's fluorinated properties are beneficial in developing agrochemicals that require enhanced stability and efficacy. Fluorination often improves the physicochemical properties of active ingredients, leading to better performance in agricultural applications.

Data Table: Comparison of Fluorinated vs. Non-Fluorinated Agrochemicals

| Compound Type | Stability | Efficacy | Example Use |

|---|---|---|---|

| Non-Fluorinated | Moderate | Standard | Traditional pesticides |

| Fluorinated | High | Enhanced | Novel herbicides |

Material Science

In material science, 3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone is utilized in synthesizing polymers and materials with specific fluorinated characteristics. Its ability to modify surface properties makes it valuable for creating coatings that resist corrosion and enhance durability.

Comparison with Related Compounds

When compared to similar compounds like 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone or other fluorinated derivatives, 3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone stands out due to its unique trifluoromethyl group which enhances stability and biological activity.

Similar Compounds Overview

| Compound Name | Key Features |

|---|---|

| 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone | Similar structure; used in drug synthesis |

| Indole Derivatives | Contains aromatic fluorine groups; diverse applications |

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are compared below based on substituent variations, physical properties, and applications:

Physicochemical Properties

- Electrophilicity: The trifluoromethyl group in 3-(3-fluorophenyl)-1,1,1-trifluoro-2-propanone increases carbonyl electrophilicity compared to non-fluorinated analogues like 3-fluorophenylacetone . This property enhances reactivity in nucleophilic additions, making it valuable in synthesis.

- Melting Points : Derivatives with heterocyclic substituents (e.g., benzothiazolyl) exhibit high melting points (>250°C) due to strong intermolecular interactions . In contrast, alkylthio derivatives like OTFP are liquids or low-melting solids .

- Lipophilicity: The trifluoromethyl group in 1-[3-(trifluoromethyl)phenyl]-2-propanone increases logP compared to the mono-fluorinated variant, improving membrane permeability in drug design .

Biological Activity

Overview

3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone is an organic compound with a trifluoromethyl ketone structure, characterized by its molecular formula and a molecular weight of approximately 188.15 g/mol. Its unique chemical properties stem from the presence of both trifluoromethyl and fluorophenyl groups, which enhance its biological activity and potential applications in medicinal chemistry and material science.

The biological activity of 3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity and membrane permeability, facilitating the compound's entry into biological systems. This interaction can lead to enzyme inhibition or receptor modulation, which are critical for its pharmacological effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Enzyme Inhibition : Studies suggest that trifluoromethyl ketones can inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Binding : The compound has shown promise in binding to specific receptors, which may be exploited for therapeutic purposes.

- Neuroprotective Effects : Related compounds have demonstrated neuroprotective properties against apoptosis in neuronal cells, indicating a possible neuroprotective role for 3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone as well .

Case Studies

Several studies have explored the biological implications of trifluoromethyl ketones:

- Neuroprotection in Cerebellar Granule Neurons :

- Pharmacological Potential :

- In a review of FDA-approved drugs containing trifluoromethyl groups, it was noted that these compounds often exhibit enhanced potency due to improved binding interactions with target proteins. This reinforces the idea that 3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone could serve as a valuable scaffold for drug development .

Comparative Analysis

The following table summarizes the key features and biological activities of 3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone compared to similar compounds:

| Compound Name | CAS Number | Notable Features | Biological Activity |

|---|---|---|---|

| 3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone | 898787-55-8 | Trifluoromethyl ketone | Enzyme inhibition, receptor binding |

| 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone | 75199-80-3 | Methyl group on phenyl ring | Similar enzyme inhibition |

| 4-(Trifluoromethyl)acetophenone | 406-58-6 | Trifluoromethyl group at para position | Potentially neuroprotective |

Q & A

Basic: What are the established synthetic pathways for preparing 3-(3-Fluorophenyl)-1,1,1-trifluoro-2-propanone?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation using 3-fluorobenzene derivatives and trifluoroacetylating agents (e.g., trifluoroacetic anhydride) under Lewis acid catalysis (AlCl₃ or FeCl₃). Alternative routes include nucleophilic fluorination of halogenated precursors (e.g., 3-chlorophenyl analogs) using KF in polar aprotic solvents like DMF. Reaction optimization focuses on temperature control (0–25°C) and stoichiometric ratios to minimize side products .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- ¹⁹F NMR : Confirms trifluoromethyl (-CF₃, δ ≈ -65 ppm) and fluorophenyl (-C₆H₄F, δ ≈ -110 ppm) groups.

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and ketone-adjacent methylene protons (δ 3.8–4.2 ppm).

- GC-MS : Molecular ion peak at m/z 206 (C₁₀H₈F₄O⁺) with fragmentation patterns validating the backbone.

- IR : Strong carbonyl stretch at 1700–1750 cm⁻¹ .

Advanced: How does the electron-withdrawing nature of the 3-fluorophenyl group influence reactivity in nucleophilic addition reactions?

Answer:

The meta-fluorine reduces electron density at the carbonyl carbon, enhancing electrophilicity. However, steric hindrance from the trifluoromethyl group can slow kinetics. Comparative studies with chlorophenyl analogs show 20–30% faster nucleophilic addition rates for the fluorinated derivative in Grignard reactions. Computational DFT analyses (e.g., Fukui indices) guide regioselectivity predictions .

Advanced: What experimental strategies resolve contradictions in reported IC₅₀ values for enzyme inhibition assays?

Answer:

- Standardization : Use identical enzyme batches (e.g., recombinant CYP450 isoforms) and buffer conditions (pH 7.4, 25°C).

- Orthogonal validation : Combine enzyme kinetics with ITC (isothermal titration calorimetry) to measure binding thermodynamics.

- Computational docking : Identify key interactions (e.g., hydrogen bonding with Tyr-121 in CYP3A4) to rationalize discrepancies .

Basic: What are the documented applications in medicinal chemistry research?

Answer:

- Kinase inhibition : Serves as a scaffold for ATP-competitive inhibitors (e.g., JAK2/STAT3 pathway modulators).

- Antimicrobial agents : Demonstrated MIC values of 8–16 µg/mL against Gram-positive pathogens due to membrane disruption.

- Metabolic stability : Trifluoromethyl groups reduce oxidative metabolism, enhancing half-life in pharmacokinetic studies .

Advanced: How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

Answer:

- Flow chemistry : Reduces exothermic risks and improves mixing (residence time <5 min at 50°C).

- In-line analytics : FTIR monitors acyl intermediate formation (1720 cm⁻¹).

- Catalyst recycling : FeCl₃-supported mesoporous silica achieves 95% yield over 5 cycles .

Advanced: What molecular dynamics simulations reveal about blood-brain barrier permeability?

Answer:

Simulations predict logP ≈ 3.1 (high lipophilicity) but limited CNS penetration due to a polar surface area (PSA) of 45 Ų. PAMPA assays show permeability coefficients <5×10⁻⁶ cm/s, aligning with computational data. Deuteration at benzylic positions may improve diffusion .

Basic: What storage conditions prevent degradation?

Answer:

Store under argon at -20°C in amber glass vials. Degradation via ketone hydration is minimized at RH <30%. Purity (>98%) is maintained for 12 months with quarterly HPLC checks (C18 column, 60:40 acetonitrile/water) .

Advanced: What isotopic labeling approaches enable metabolic tracking in vivo?

Answer:

- ¹⁸O labeling : Acid-catalyzed exchange (H₂¹⁸O, HCl) introduces ¹⁸O into the ketone.

- ¹⁹F MRI probes : Fluorine-rich analogs enable non-invasive tracking in tissues.

- Deuterated analogs : Synthesized via Pd/C-catalyzed H/D exchange for LC-MS quantification .

Advanced: How do crystallographic studies inform co-crystal design for solubility enhancement?

Answer:

X-ray diffraction identifies hydrogen-bonding motifs with co-formers (e.g., nicotinamide). Phase solubility diagrams with HP-β-CD show a 15-fold solubility increase (from 0.2 mg/mL to 3.0 mg/mL). Co-crystals exhibit enhanced dissolution rates in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.